

Application Notes and Protocols for Long-Term Animal Studies of Esomeprazole Strontium

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Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

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Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) widely used for the management of acid-related gastrointestinal disorders. **Esomeprazole strontium** is a salt form of this active moiety. Understanding the long-term safety profile of **esomeprazole strontium** is critical for its clinical development and regulatory approval. This document provides a summary of findings from long-term animal studies and detailed protocols for conducting such studies, based on available nonclinical data and regulatory guidelines. The information presented is intended to guide researchers in designing and interpreting preclinical safety evaluations of **esomeprazole strontium** and related compounds.

Preclinical Safety Profile of Esomeprazole

Long-term animal studies with esomeprazole, primarily using the magnesium salt, have been conducted to evaluate its carcinogenic, chronic toxicity, and reproductive and developmental effects. Carcinogenicity studies were also conducted with omeprazole, the racemic mixture of esomeprazole.

Carcinogenicity

Two-year carcinogenicity studies with omeprazole have been conducted in rats and 18-month studies in mice. The most notable finding in rats was a dose-dependent increase in gastric

enterochromaffin-like (ECL) cell hyperplasia and the development of carcinoid tumors.[1][2] This effect is considered to be a consequence of the profound and sustained inhibition of gastric acid secretion, leading to hypergastrinemia, which has a trophic effect on ECL cells.[1] In one study, a rare gastric adenocarcinoma was observed in a female rat treated with omeprazole.[2] In contrast, the 78-week mouse carcinogenicity study with omeprazole did not show an increased occurrence of tumors.[2]

Table 1: Summary of Carcinogenicity Studies with Omeprazole in Rats

Parameter	Control	Low Dose	Mid Dose	High Dose
Dose (mg/kg/day)	0	1.7	3.4	13.8 - 140.8
Gastric ECL Cell Carcinoids	-	-	-	Dose-related increase (2-40%) [2]
Gastric Adenocarcinoma	0	0	0	1 (in a female rat at 13.8 mg/kg/day)[2]

Data is primarily for omeprazole, which is a racemic mixture of R- and S-omeprazole (esomeprazole).

Chronic Toxicity

Repeat-dose toxicity studies of up to 13 weeks in rats and 3 months in dogs have identified the stomach as a primary target organ of toxicity for esomeprazole.[2] Findings in rats included eosinophilia, acanthosis, and hyperkeratosis of the gastric mucosa.[2] In dogs, histopathological changes in the stomach included mucosal fibrosis, hyperplasia, chief cell atrophy, and focal necrosis.[2]

A long-term study in dogs receiving esomeprazole for up to 94 months did not find evidence of ionized hypomagnesemia, though a transient significant decrease was observed at 6 months. [3]

Table 2: Summary of Chronic Toxicity Findings with Esomeprazole

Species	Duration	Dose Levels	Key Findings
Rat	13 weeks	Up to 280 mg/kg/day	Gastric eosinophilia, acanthosis, hyperkeratosis; Renal basophilic cortical tubules and inflammatory cell infiltration at high doses.[2]
Dog	3 months	5.5 and 28 mg/kg/day	Gastric mucosal fibrosis, hyperplasia, chief cell atrophy, focal necrosis.[2]
Dog	Up to 94 months	0.5 - 5 mg/kg/day	No ionized hypomagnesemia; transient decrease at 6 months.[3][4]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies with **esomeprazole strontium** have been conducted in rats, with esomeprazole magnesium as a comparator. Neither salt was found to be teratogenic.[2] However, adverse effects on fetal development were observed at high doses, including physeal dysplasia in the femur of offspring from dams treated with ≥ 169 mg/kg/day of esomeprazole (as either strontium or magnesium salt).[2]

A juvenile rat toxicity study (28 days) with both **esomeprazole strontium** and magnesium showed increased mortality at 280 mg/kg/day.[2] Doses of 140 mg/kg/day and higher led to decreased body weight, and changes in bone morphology, including decreased femur weight and thickness.[2] A subchronic study in male Wistar rats demonstrated that esomeprazole at 10 mg/kg/day for 45 days resulted in a significant decline in sperm count, motility, and testosterone levels, along with pathological changes in the testes.

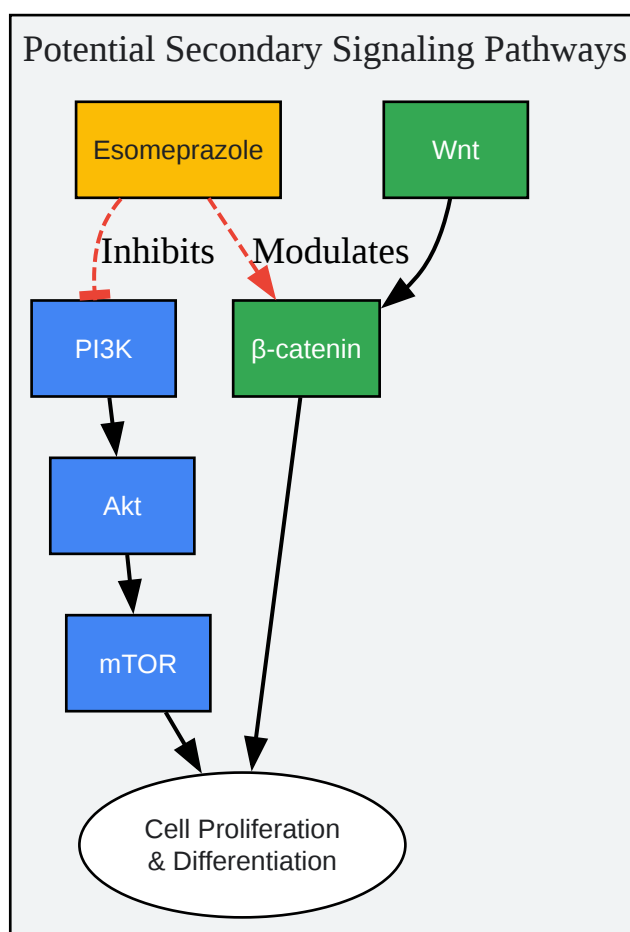
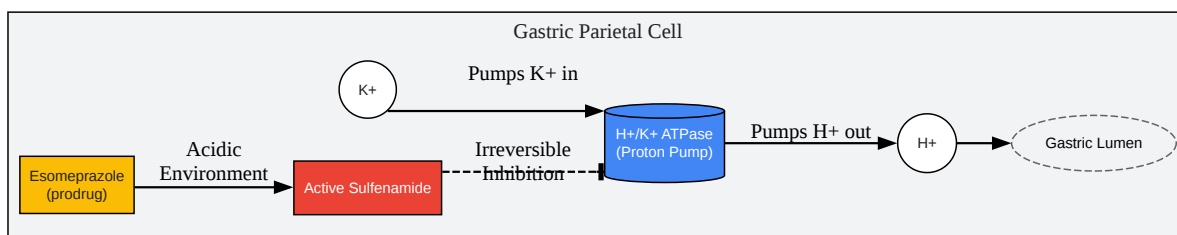
Table 3: Summary of Reproductive and Developmental Toxicity Findings with Esomeprazole

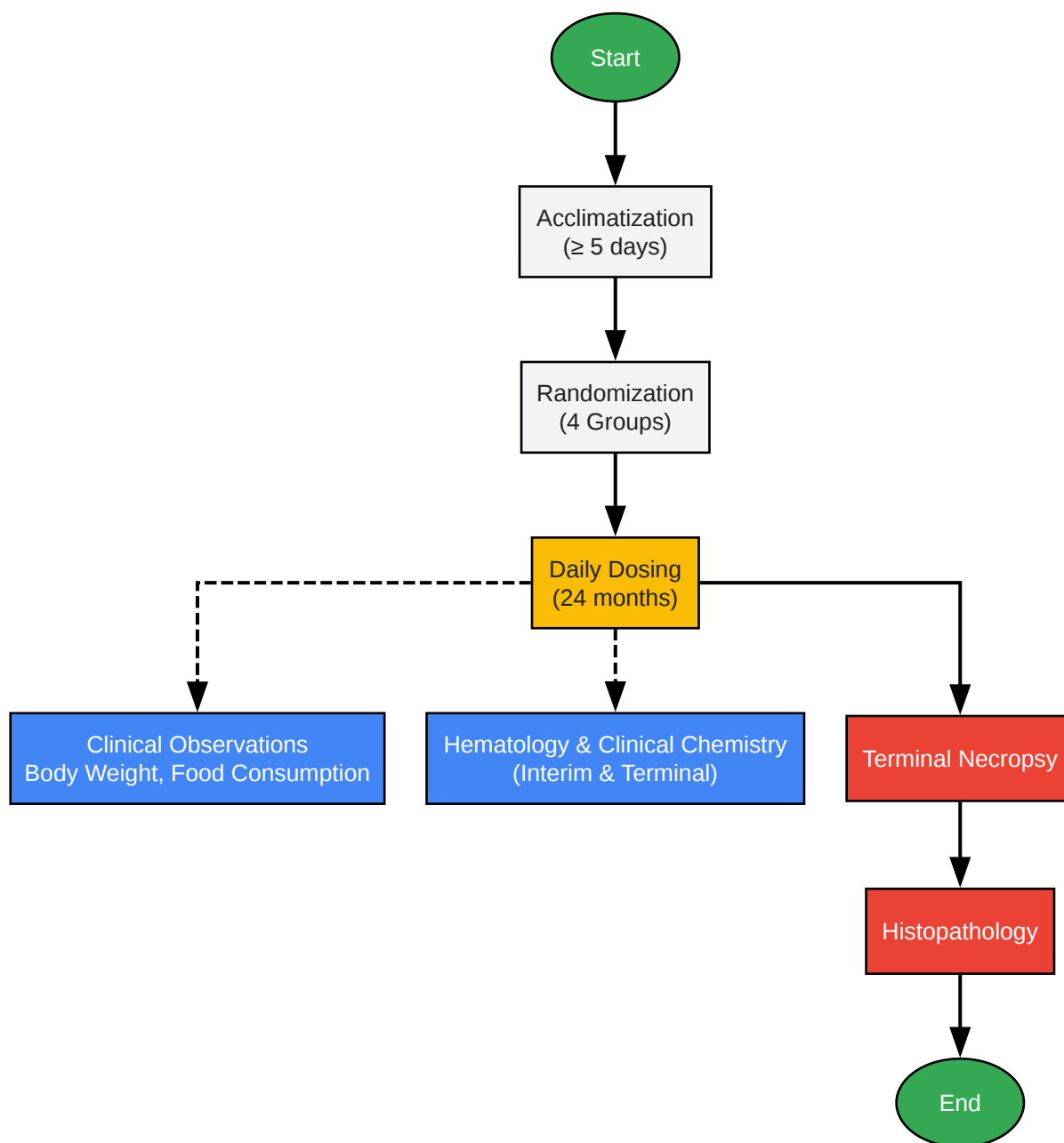
Study Type	Species	Compound	Dose Levels (mg/kg/day)	Key Findings
Embryo-fetal Development	Rat	Esomeprazole Strontium & Magnesium	≥ 169	Physeal dysplasia in the femur of offspring.[2]
Juvenile Toxicity (28-day)	Rat	Esomeprazole Strontium & Magnesium	140, 280	Decreased body weight, decreased femur weight and thickness; increased mortality at 280 mg/kg/day.[2]
Male Fertility (45-day)	Rat	Esomeprazole	2.5, 5, 10	Decreased sperm count, motility, and testosterone at 10 mg/kg/day; testicular pathology.

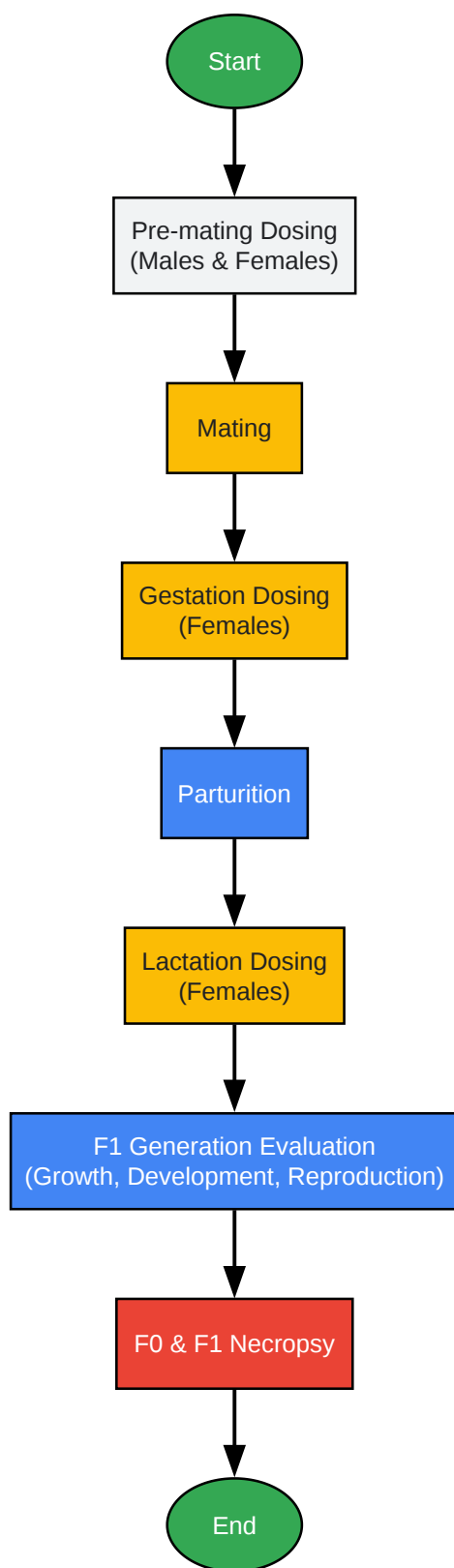
Signaling Pathways

The primary mechanism of action of esomeprazole is the irreversible inhibition of the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.

Long-term administration and high concentrations of esomeprazole may also influence other signaling pathways. For instance, studies have suggested that proton pump inhibitors can affect the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are crucial in cell proliferation and differentiation.







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